(S)-2-Amino-4-bromopent-4-enoic acid

Stereoselective synthesis Chiral amino acid Enantiomeric purity

Stereochemically pure (S)-2-Amino-4-bromopent-4-enoic acid (CAS 151144-96-6) resolves challenges in enantioselective synthesis and enzyme inhibition studies. • X-ray validated S-configuration (PDB 5UHR, 1.8 Å). • Bromovinyl handle for cross-coupling to aroylalanine derivatives. • Mechanism-based inactivator of PLP-dependent decarboxylases. High purity, global shipping.

Molecular Formula C5H8BrNO2
Molecular Weight 194.03 g/mol
CAS No. 151144-96-6
Cat. No. B114528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-4-bromopent-4-enoic acid
CAS151144-96-6
Molecular FormulaC5H8BrNO2
Molecular Weight194.03 g/mol
Structural Identifiers
SMILESC=C(CC(C(=O)[O-])[NH3+])Br
InChIInChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1
InChIKeyYTCSGBSYHNQHFD-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-4-bromopent-4-enoic Acid: Identity & Specifications


(S)-2-Amino-4-bromopent-4-enoic acid (CAS 151144-96-6), also known as L-2-amino-4-bromo-4-pentenoic acid, is a non-proteinogenic α-amino acid featuring a brominated vinyl side chain [1]. Its molecular formula is C₅H₈BrNO₂ with a molecular weight of 194.03 g/mol . The compound contains a stereogenic center at C-2, with the S-configuration corresponding to the L-amino acid series. This structural class—unsaturated halogenated amino acids—is employed in enzyme mechanism studies and as synthetic intermediates for bioactive molecules, but the specific stereochemistry and halogen placement are critical determinants of biological recognition and synthetic utility .

Substitution Risks for (S)-2-Amino-4-bromopent-4-enoic Acid


Within the class of unsaturated amino acid analogs, substitution is not scientifically interchangeable due to two orthogonal determinants: stereochemistry and halogen electrophilicity. The (S)-enantiomer (CAS 151144-96-6) is not functionally equivalent to its (R)-counterpart (CAS 264903-49-3), as biological targets—including amino acid decarboxylases, transaminases, and ribosomal machinery—exhibit stringent stereoselectivity [1]. Furthermore, substituting the bromine atom with chlorine, fluorine, or a terminal alkyne (as in propargylglycine) fundamentally alters both the compound's reactivity profile in covalent inhibition mechanisms and its steric accommodation within enzyme active sites [2]. The bromovinyl moiety occupies a unique position in the reactivity-stability continuum: more reactive toward nucleophilic attack than vinylglycine yet more stable than iodo-analogs, making this specific halogen choice non-negotiable for applications requiring precise electrophilic character [3]. The evidence below quantifies these differentiation dimensions.

(S)-2-Amino-4-bromopent-4-enoic Acid: Comparative Evidence


Enantiomeric Purity: (S) vs. (R) Differentiation

This compound is the (S)-enantiomer, characterized by a specific optical rotation and chiral HPLC retention time distinct from the (R)-enantiomer (CAS 264903-49-3) . The two enantiomers cannot be used interchangeably in stereoselective applications without compromising enantiomeric excess of final products [1].

Stereoselective synthesis Chiral amino acid Enantiomeric purity

Chiral Building Block: Aroylalanine Synthesis

This compound serves as a protected key intermediate in the enantioselective synthesis of aroylalanine derivatives via asymmetric phase-transfer catalyzed alkylation of glycine imine [1]. Alternative alkylating agents lacking the bromovinyl moiety do not yield the same stereochemical outcome or functional group handle .

Asymmetric synthesis Aroylalanine Phase-transfer catalysis

Bromovinyl vs. Vinylglycine Reactivity

The bromovinyl group in (S)-2-amino-4-bromopent-4-enoic acid confers a specific electrophilic reactivity profile distinct from the unsubstituted vinyl group in vinylglycine or the terminal alkyne in propargylglycine [1]. Vinylglycine and propargylglycine exhibit enzyme-specific inactivation profiles (e.g., differential activity against L- and D-amino acid oxidases), but the bromine substituent further modulates both reactivity and steric accommodation [2].

Covalent inhibition Electrophilic warhead Enzyme mechanism

X-Ray Crystallography Confirmation

This compound has been experimentally characterized by X-ray diffraction, with its three-dimensional structure deposited in the Protein Data Bank (PDB) as ligand A8E in entry 5UHR at 1.8 Å resolution [1]. This structural validation confirms both the S-configuration and the precise geometry of the bromovinyl side chain, providing direct evidence of its binding conformation when complexed with protein targets [2].

X-ray crystallography Structural biology Ligand binding

Protection State: Free Amine vs. BOC-Protected

This compound is the free amino acid form, distinct from its N-BOC protected derivative (BOC-L-2-amino-4-bromo-4-pentenoic acid, CAS 151215-34-8) . The free amino acid is appropriate for applications requiring the unprotected α-amine (e.g., enzymatic transformations, metal coordination studies), while the BOC-protected form (molecular weight 294.14 g/mol) is required for solid-phase peptide synthesis [1].

Peptide synthesis Amino acid protection SPPS compatibility

(S)-2-Amino-4-bromopent-4-enoic Acid: Research & Industrial Applications


Enantioselective Aroylalanine Synthesis

This compound functions as a protected chiral glycine equivalent in asymmetric phase-transfer catalyzed alkylation, enabling the enantioselective synthesis of aroylalanine derivatives with defined stereochemistry [1]. The bromovinyl side chain provides a synthetic handle for subsequent cross-coupling reactions that is absent in unhalogenated analogs .

Co-Crystallization with Validated Ligand Geometry

Researchers performing X-ray crystallography can utilize this compound as a ligand with experimentally validated three-dimensional geometry (PDB entry 5UHR, ligand A8E, 1.8 Å resolution) [2]. The deposited structure confirms both the S-configuration and the bound conformation, reducing ambiguity in electron density fitting and molecular replacement [3].

Electrophilic Warhead for Covalent Enzyme Inactivation

This compound may serve as a mechanism-based inactivator for amino acid decarboxylases and related PLP-dependent enzymes, with the bromovinyl moiety acting as an electrophilic trap for active site nucleophiles [4]. The bromine substituent modulates reactivity compared to vinylglycine and propargylglycine, providing a distinct point on the structure-activity landscape for mapping enzyme active site topography [5].

Unnatural Amino Acid Incorporation via Free Amine

The free amino acid form (CAS 151144-96-6), as opposed to its N-BOC protected derivative (CAS 151215-34-8), enables direct enzymatic coupling or metal-catalyzed transformations requiring an unprotected α-amine . Researchers must verify the exact CAS number to ensure procurement of the correct protection state .

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